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Compound of Interest

Compound Name:
6-methoxypyrimidine-4-carboxylic

Acid

Cat. No.: B1307363 Get Quote

CAS Number: 38214-45-8

This technical guide provides a comprehensive overview of 6-methoxypyrimidine-4-
carboxylic acid, a key building block in medicinal chemistry and organic synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering detailed information on its chemical properties, synthesis, and potential biological

significance.

Chemical and Physical Properties
6-Methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by the

presence of a methoxy group at the 6-position and a carboxylic acid group at the 4-position.[1]

[2] This substitution pattern makes it a valuable intermediate for the synthesis of more complex

molecules.[1]

Table 1: Physicochemical Properties of 6-Methoxypyrimidine-4-carboxylic Acid
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Property Value Reference

CAS Number 38214-45-8 [2]

Molecular Formula C₆H₆N₂O₃ [2][3]

Molecular Weight 154.12 g/mol [3]

IUPAC Name
6-methoxypyrimidine-4-

carboxylic acid
[2]

Physical Form Solid [2]

Purity Typically ≥98% [2][4]

Storage
Sealed in a dry environment at

room temperature.
[2]

Synthesis of 6-Methoxypyrimidine-4-carboxylic Acid
The synthesis of 6-methoxypyrimidine-4-carboxylic acid can be achieved through a multi-

step process, typically starting from a dihalogenated pyrimidine precursor.[1] A common and

logical approach involves the sequential functionalization of the pyrimidine ring, which allows

for precise control over the regiochemistry of the substitutions.[1]

A plausible and frequently utilized synthetic pathway commences with 4,6-dichloropyrimidine.

[1] This symmetric starting material facilitates a regioselective nucleophilic aromatic substitution

(SNAr) reaction.[1] By carefully controlling the stoichiometry, one of the chlorine atoms can be

selectively replaced.[1] The subsequent introduction of the carboxylic acid functionality at the 4-

position can be accomplished through methods such as cyanation followed by hydrolysis.[1]

Experimental Protocol: A Proposed Synthetic Route
The following protocol outlines a general procedure for the synthesis of 6-methoxypyrimidine-
4-carboxylic acid from 4,6-dichloropyrimidine.

Step 1: Synthesis of 4-chloro-6-methoxypyrimidine

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms

of 4,6-dichloropyrimidine is replaced by a methoxy group.
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Materials:

4,6-Dichloropyrimidine

Sodium methoxide (NaOMe)

Anhydrous methanol (MeOH)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Standard work-up and purification equipment

Procedure:

In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous

methanol.

Cool the solution in an ice bath.

Slowly add a solution of sodium methoxide (1.0 equivalent) in methanol to the cooled

solution while stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux.

Monitor the reaction progress using thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the

methanol under reduced pressure.

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude product.
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Purify the crude 4-chloro-6-methoxypyrimidine by column chromatography or

recrystallization.

Step 2: Synthesis of 6-methoxypyrimidine-4-carbonitrile

The chloro group at the 4-position is converted to a nitrile group.

Materials:

4-chloro-6-methoxypyrimidine

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

Aprotic polar solvent (e.g., DMSO, DMF)

Reaction vessel suitable for handling cyanides

Procedure:

In a suitable reaction vessel, dissolve 4-chloro-6-methoxypyrimidine (1.0 equivalent) in an

aprotic polar solvent.

Add potassium cyanide (a slight excess, e.g., 1.1 equivalents).

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the

reaction is complete, monitoring by TLC.

Cool the reaction mixture and pour it into ice-water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate to yield the crude nitrile.

Purify the crude 6-methoxypyrimidine-4-carbonitrile as necessary.

Step 3: Hydrolysis of 6-methoxypyrimidine-4-carbonitrile to 6-methoxypyrimidine-4-
carboxylic acid
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The final step is the hydrolysis of the nitrile to the carboxylic acid.[5] This can be achieved

under acidic or basic conditions.[5]

Materials:

6-methoxypyrimidine-4-carbonitrile

Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)

Reaction vessel with reflux condenser

Procedure (Acid-catalyzed hydrolysis):

Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 equivalent) in an aqueous solution of a

strong acid (e.g., 6M HCl).

Heat the mixture to reflux and maintain the temperature until the reaction is complete

(monitoring by TLC or LC-MS).

Cool the reaction mixture. The carboxylic acid may precipitate upon cooling.

Collect the solid product by filtration, wash with cold water, and dry.

If the product does not precipitate, neutralize the solution to an appropriate pH to induce

precipitation, then filter, wash, and dry.

Procedure (Base-catalyzed hydrolysis):

Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 equivalent) in an aqueous solution of a

strong base (e.g., 2M NaOH).

Heat the mixture to reflux until the reaction is complete.

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to

precipitate the carboxylic acid.

Collect the solid product by filtration, wash with cold water, and dry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://moodle.tau.ac.il/2023/pluginfile.php/211732/mod_imscp/content/1/wiki_content/13085_Preparation-of-Carboxylic-Acids-Hydrolysis-of-Nitriles.html
https://moodle.tau.ac.il/2023/pluginfile.php/211732/mod_imscp/content/1/wiki_content/13085_Preparation-of-Carboxylic-Acids-Hydrolysis-of-Nitriles.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Significance and Applications
Pyrimidine derivatives are a class of compounds with significant and diverse pharmacological

potential, exhibiting activities such as antibacterial, antiviral, antifungal, and anti-inflammatory

properties.[1] Furthermore, the pyrimidine scaffold is a well-established core structure in the

development of kinase inhibitors and other targeted therapies in oncology.

While specific biological targets for 6-methoxypyrimidine-4-carboxylic acid are not

extensively documented in publicly available literature, its structural motifs suggest its utility as

a precursor for a range of biologically active molecules. The carboxylic acid group can be

readily converted into amides, esters, and other functional groups, allowing for the synthesis of

libraries of compounds for screening in drug discovery programs.[1]

For instance, derivatives of pyrimidine carboxylic acids have been investigated as:

Antitubercular agents: A series of 6-dialkylaminopyrimidine carboxamides were identified

from a high-throughput screen to have antitubercular activity, suggesting a novel mechanism

of action.[6]

Kinase inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By

modifying the substituents on the pyrimidine ring, it is possible to achieve selectivity for

different kinases.

Anticancer agents: Organometallic complexes synthesized from pyrimidine carboxylic acid

ligands have demonstrated promising in vitro cytostatic activity against human cancer cell

lines, including lung cancer (A549) and hepatocellular carcinoma (HepG-2).[1]

The logical workflow for utilizing 6-methoxypyrimidine-4-carboxylic acid in a drug discovery

context is illustrated below.
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Synthesis

Derivatization & Screening

Lead Optimization

4,6-Dichloropyrimidine

4-Chloro-6-methoxypyrimidine

  NaOMe, MeOH

6-Methoxypyrimidine-4-carbonitrile

  KCN

6-Methoxypyrimidine-4-carboxylic Acid

  Hydrolysis (H⁺ or OH⁻)

Amide/Ester Library

  Amide/Ester Formation
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(e.g., Kinase Assays, Cell Viability)

Hit Compound

Structure-Activity
Relationship (SAR)
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Potential Target Signaling Pathway

Growth Factor

Receptor Tyrosine Kinase
(e.g., EGFR, VEGFR) RAS RAF MEK ERK Transcription Factors Cell Proliferation,

Survival, Angiogenesis

Pyrimidine-based Inhibitor
(Derived from Core Scaffold)  Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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